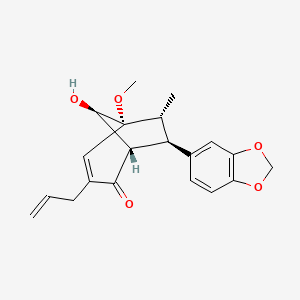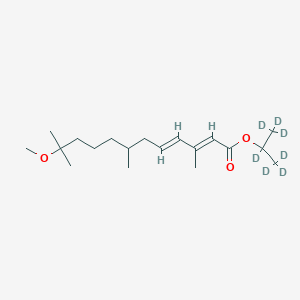
19-Hydroxybaccatin V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 19-Hydroxybaccatin V can be synthesized through various chemical reactions involving the precursor compounds derived from Taxus species. The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Taxus chinensis. The extraction process includes solvent extraction, purification, and crystallization steps to obtain the pure compound . Advances in biotechnological methods, such as microbial biotransformation, are also being explored to enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: 19-Hydroxybaccatin V undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed:
Applications De Recherche Scientifique
19-Hydroxybaccatin V has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex diterpenoid compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.
Industry: The compound is used in the development of pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 19-Hydroxybaccatin V involves its interaction with specific molecular targets and pathways in cells. It is believed to exert its effects by inhibiting the growth and proliferation of cancer cells. The compound may interfere with the microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparaison Avec Des Composés Similaires
- Baccatin III
- 10-Deacetylbaccatin III
- 19-Hydroxybaccatin III
- Baccatin VIII
- Baccatin IX
- Baccatin X
Propriétés
Formule moléculaire |
C31H38O12 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9R,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20+,21+,23+,24-,26-,29+,30-,31+/m0/s1 |
Clé InChI |
SYDMVWLQJZBPIU-QZDKRUOYSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)

![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12389373.png)


